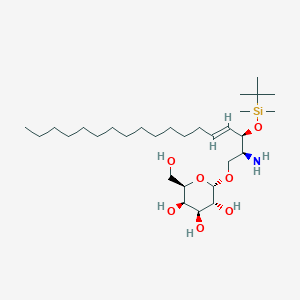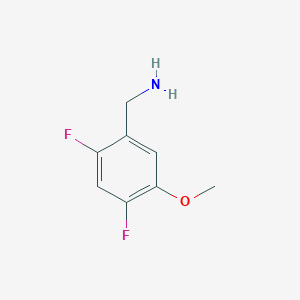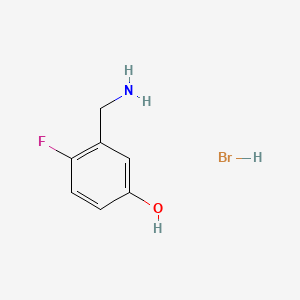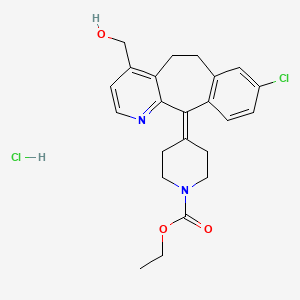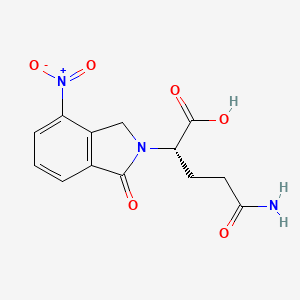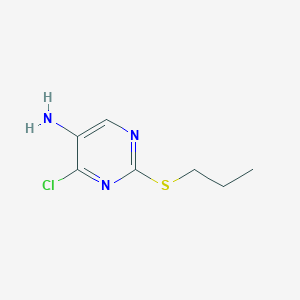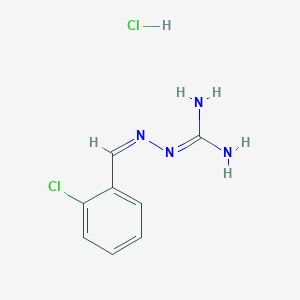
Sephin1Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sephin1Hydrochloride is a derivative of guanabenz that inhibits the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This compound enhances the integrated stress response, an adaptive mechanism against various cellular stresses, such as the accumulation of misfolded proteins . Unlike guanabenz, this compound provides neuroprotection without adverse effects on the α2-adrenergic system, making it a promising pharmacological therapeutic tool .
Preparation Methods
The preparation of Sephin1Hydrochloride involves the selective inhibition of stress-induced PPP1R15A, a regulatory subunit of protein phosphatase 1 that regulates stress-induced eIF2α . The compound is synthesized by treating cells with 5μm this compound for 6 hours, which specifically disrupts the PPP1R15A-PP1c complex without affecting the PPP115B-PP1c complex . Industrial production methods involve the administration of this compound orally to mice at doses of 1-5mg/kg, exhibiting no adverse effects on rotarod performances, total body weight gain, or memory .
Chemical Reactions Analysis
Sephin1Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include tunicamycin treatment and stress conditions that induce phosphorylation of eIF2α . The major products formed from these reactions include phosphorylated eIF2α and the disruption of the PPP1R15A-PP1c complex .
Scientific Research Applications
Sephin1Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Sephin1Hydrochloride exerts its effects by inhibiting the dephosphorylation of eIF2α, thereby enhancing the integrated stress response . The compound targets the PPP1R15A-PP1c complex, disrupting its formation and prolonging the phosphorylation of eIF2α . This mechanism reduces protein synthesis and prevents the accumulation of misfolded proteins in the endoplasmic reticulum .
Comparison with Similar Compounds
Sephin1Hydrochloride is similar to guanabenz, another compound that inhibits the dephosphorylation of eIF2α . this compound provides neuroprotection without adverse effects on the α2-adrenergic system, making it a more promising therapeutic tool . Other similar compounds include GSK2606414 and salubrinal, which modulate the PERK pathway but have shown inconsistent therapeutic benefits in experimental models .
This compound stands out due to its selective inhibition of PPP1R15A and its ability to enhance the integrated stress response without adverse effects on the α2-adrenergic system .
Properties
Molecular Formula |
C8H10Cl2N4 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-[(Z)-(2-chlorophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H9ClN4.ClH/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;/h1-5H,(H4,10,11,13);1H/b12-5-; |
InChI Key |
JVYSPIAJJZIYGP-UHPXVVQNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\N=C(N)N)Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
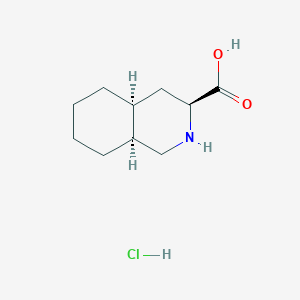
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
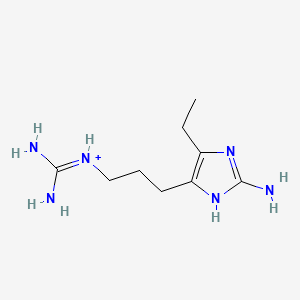
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
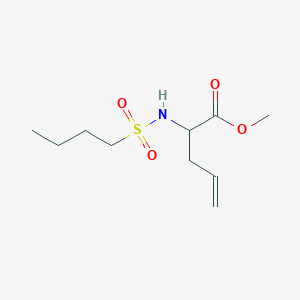
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
